(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxybenzylidene group, and a trifluoromethylphenyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-(trifluoromethyl)aniline to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro-1,3-thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives .
Uniqueness
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethoxybenzylidene and trifluoromethylphenyl imino groups enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C19H15F3N2O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15F3N2O3S/c1-26-12-8-7-11(15(10-12)27-2)9-16-17(25)24-18(28-16)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H,23,24,25)/b16-9- |
InChI Key |
SJOURWDQCHEWIZ-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC |
Origin of Product |
United States |
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